(1S,2S)-2-(3-methoxyphenoxy)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-(3-methoxyphenoxy)cyclohexan-1-ol is a chiral organic compound featuring a cyclohexane ring substituted with a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(3-methoxyphenoxy)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 3-methoxyphenol.
Formation of Intermediate: The cyclohexanone undergoes a nucleophilic addition reaction with 3-methoxyphenol in the presence of a base such as sodium hydride.
Reduction: The intermediate product is then reduced using a suitable reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon to facilitate the reduction step.
Continuous Flow Reactors: Employing continuous flow reactors to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(3-methoxyphenoxy)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of cyclohexane derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Conditions involving strong acids or bases, depending on the desired substitution.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexanols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes in biochemical pathways.
Receptor Binding: Investigated for its binding affinity to certain biological receptors.
Medicine
Pharmaceutical Development: Explored as a potential lead compound in the development of new drugs.
Therapeutic Agents: Evaluated for its therapeutic properties in treating various diseases.
Industry
Material Science: Utilized in the development of new materials with unique properties.
Agrochemicals: Investigated for its potential use in agrochemical formulations.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(3-methoxyphenoxy)cyclohexan-1-ol involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways through enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(3-methoxyphenoxy)cyclohexan-1-ol: A stereoisomer with different biological activity.
2-(3-methoxyphenoxy)cyclohexanol: Lacks the chiral centers, leading to different properties.
3-methoxyphenoxycyclohexane: A structurally similar compound with different functional groups.
Uniqueness
Chirality: The presence of chiral centers in (1S,2S)-2-(3-methoxyphenoxy)cyclohexan-1-ol imparts unique stereochemical properties.
Functional Groups: The combination of methoxy and hydroxyl groups contributes to its distinct reactivity and applications.
Properties
CAS No. |
169265-72-9; 169436-50-4 |
---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.284 |
IUPAC Name |
(1S,2S)-2-(3-methoxyphenoxy)cyclohexan-1-ol |
InChI |
InChI=1S/C13H18O3/c1-15-10-5-4-6-11(9-10)16-13-8-3-2-7-12(13)14/h4-6,9,12-14H,2-3,7-8H2,1H3/t12-,13-/m0/s1 |
InChI Key |
RCWVCPFKUUXXIT-STQMWFEESA-N |
SMILES |
COC1=CC(=CC=C1)OC2CCCCC2O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.